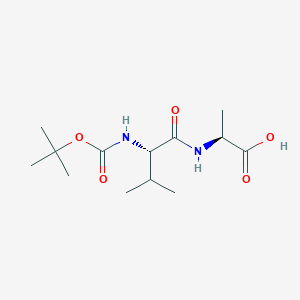

(S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)propanoic acid is a useful research compound. Its molecular formula is C13H24N2O5 and its molecular weight is 288.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of Boc-Val-Ala-OH is the amine functional group in organic compounds . The compound is used as a protecting group for amines in organic synthesis .

Mode of Action

Boc-Val-Ala-OH operates by protecting the amine functional group in organic compounds . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows for chemoselectivity in subsequent chemical reactions .

Biochemical Pathways

The primary biochemical pathway involved with Boc-Val-Ala-OH is the protection and deprotection of amines in organic synthesis . The Boc group is added to the amine functional group, protecting it during synthesis. When the protection is no longer needed, the Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Result of Action

The result of Boc-Val-Ala-OH’s action is the successful protection of the amine functional group during organic synthesis . This allows for chemoselectivity in subsequent reactions, preventing unwanted side reactions and improving the efficiency and yield of the synthesis .

Action Environment

The action of Boc-Val-Ala-OH is influenced by various environmental factors. For instance, the addition of the Boc group to amines can occur under aqueous conditions . The removal of the Boc group can be accomplished with strong acids . The specific conditions used can influence the efficiency and selectivity of these processes. Furthermore, the stability of Boc-Val-Ala-OH can be affected by factors such as temperature and pH.

Actividad Biológica

Introduction

(S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)propanoic acid, commonly referred to as Boc-Val-Ala-OH, is a compound of significant interest in the field of medicinal chemistry. Its structure, characterized by a tert-butoxycarbonyl (Boc) group and a valine-alanine dipeptide backbone, suggests potential applications in drug design, particularly as a cleavable linker in antibody-drug conjugates (ADCs). This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H24N2O5

- Molecular Weight : 288.34 g/mol

- CAS Number : 70396-18-8

- Synonyms : Boc-Val-Ala-OH, N-Boc-L-valyl-L-alanine

The biological activity of this compound is primarily attributed to its role as a cleavable linker in ADCs. The Boc group is stable in human plasma but can be deprotected under mild acidic conditions, allowing for the release of the active drug component within targeted cells. This mechanism enhances the specificity and efficacy of therapeutic agents while minimizing systemic toxicity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit potent inhibitory effects on histone deacetylases (HDACs), enzymes implicated in cancer progression. The azumamide class of compounds has been shown to selectively inhibit HDAC1–3 and HDAC10–11 with IC50 values ranging from 14 to 67 nM . This suggests that Boc-Val-Ala-OH may also possess anticancer properties through similar pathways.

Enzyme Stability and Cleavage

The stability of the Boc group in human plasma allows for prolonged circulation time before cleavage by lysosomal proteolytic enzymes. This property is crucial for maintaining drug efficacy until it reaches the target site . The ability to selectively release cytotoxic agents in tumor microenvironments enhances therapeutic outcomes while reducing off-target effects.

Case Studies and Research Findings

- ADC Development : In a study focused on ADCs, Boc-Val-Ala-OH was utilized as a linker due to its favorable stability profile and ability to be cleaved by specific enzymes within tumor cells. The study demonstrated enhanced tumor targeting and reduced systemic toxicity compared to traditional chemotherapeutics .

- HDAC Inhibition Profiling : A comparative analysis of azumamides indicated that modifications in the β-amino acid scaffold significantly affected HDAC inhibitory activity. The findings highlight the importance of structural features in determining biological activity, suggesting that Boc-Val-Ala-OH may also be optimized for improved efficacy against specific HDAC isoforms .

- Synthetic Pathways : The synthesis of Boc-Val-Ala-OH has been optimized using diastereoselective Mannich reactions, allowing for the production of various analogs with potential enhanced biological activities. These synthetic routes facilitate the exploration of structure-activity relationships critical for drug development .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5/c1-7(2)9(10(16)14-8(3)11(17)18)15-12(19)20-13(4,5)6/h7-9H,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBCSPANXVQYCP-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562682 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-L-valyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70396-18-8 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-L-valyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.